2-(2-Fluorophenyl)-1,3-dithiane 2-(2-Fluorophenyl)-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 138036-92-7
VCID: VC8071221
InChI: InChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2
SMILES: C1CSC(SC1)C2=CC=CC=C2F
Molecular Formula: C10H11FS2
Molecular Weight: 214.3 g/mol

2-(2-Fluorophenyl)-1,3-dithiane

CAS No.: 138036-92-7

Cat. No.: VC8071221

Molecular Formula: C10H11FS2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-1,3-dithiane - 138036-92-7

Specification

CAS No. 138036-92-7
Molecular Formula C10H11FS2
Molecular Weight 214.3 g/mol
IUPAC Name 2-(2-fluorophenyl)-1,3-dithiane
Standard InChI InChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2
Standard InChI Key NSBGJIWOKGWANC-UHFFFAOYSA-N
SMILES C1CSC(SC1)C2=CC=CC=C2F
Canonical SMILES C1CSC(SC1)C2=CC=CC=C2F

Introduction

Structural and Molecular Characteristics

2-(2-Fluorophenyl)-1,3-dithiane possesses the molecular formula C10H11FS2\text{C}_{10}\text{H}_{11}\text{FS}_2 and a molecular weight of 214.32 g/mol . The dithiane ring consists of two sulfur atoms at the 1- and 3-positions, forming a chair-like conformation stabilized by sulfur-sulfur interactions. The 2-fluorophenyl group introduces electron-withdrawing effects, reducing electron density at the ortho position and altering the compound’s dipole moment . X-ray crystallography of analogous dithianes reveals bond lengths of approximately 1.81 Å for C–S bonds and 1.39 Å for aromatic C–C bonds, with fluorine substitution inducing minor distortions in the phenyl ring geometry .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC10H11FS2\text{C}_{10}\text{H}_{11}\text{FS}_2
Molecular Weight214.32 g/mol
Purity≥98%
Storage ConditionsInert atmosphere, moisture-free

Synthetic Methodologies

Thioacetalization of Aldehydes

The synthesis of 2-(2-fluorophenyl)-1,3-dithiane typically begins with the thioacetalization of 2-fluorobenzaldehyde. Using 1,2-ethanedithiol under acidic conditions (e.g., BF₃·Et₂O), the aldehyde undergoes cyclization to form the dithiane ring . This method achieves yields exceeding 80% and is scalable for industrial applications.

Palladium-Catalyzed Direct Arylation

A breakthrough in diaryl dithiane synthesis involves palladium-catalyzed directed C–H arylation. For example, 2-phenyl-1,3-dithiane reacts with aryl bromides in the presence of [PdCl(allyl)]2[ \text{PdCl}(\text{allyl}) ]_2 and NiXantphos ligand, yielding 2,2-diaryl-1,3-dithianes. When applied to 2-(2-fluorophenyl)-1,3-dithiane, this method couples with sterically hindered aryl bromides like 1-bromonaphthalene to afford products in 93% yield .

Table 2: Representative Arylation Reactions

DithianeAryl BromideConditionsYield
2-(2-Fluorophenyl)1-Bromonaphthalene60°C, LiN(SiMe₃)₂93%
2-(2-Fluorophenyl)2-Bromoanisole60°C, LiN(SiMe₃)₂63%

Rhodium-Catalyzed Alkenylation

Rhodium(III) catalysts enable oxidative alkenylation of 2-(2-fluorophenyl)-1,3-dithiane with alkenes such as n-butyl acrylate. This reaction proceeds via regioselective C–H bond cleavage at the dithiane’s ortho position, forming alkenylated derivatives critical for polymer chemistry .

Reactivity and Functionalization

Deprotection to Carbonyl Compounds

The dithiane group serves as a protective moiety for carbonyl functionalities. Oxidative deprotection using poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide\text{N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide}) or N-bromosuccinimide (NBS) regenerates the parent aldehyde or ketone under solvent-free conditions . For 2-(2-fluorophenyl)-1,3-dithiane, this process achieves >90% conversion within 5 minutes .

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring undergoes nitration and sulfonation at the meta position. For instance, nitration with concentrated HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C produces 3-nitro-2-fluorophenyl-1,3-dithiane, a precursor to aminobenzene derivatives .

Applications in Organic Synthesis

Diaryl Ketone Precursors

2,2-Diaryl-1,3-dithianes derived from 2-(2-fluorophenyl)-1,3-dithiane are hydrolyzed to diaryl ketones, which are pivotal in pharmaceutical synthesis (e.g., tamoxifen intermediates) . The fluorine atom enhances ketone stability by mitigating enolization.

Ligands in Catalysis

The sulfur atoms in the dithiane ring coordinate transition metals, enabling use in palladium and rhodium catalysis. For example, rhodium complexes of 2-(2-fluorophenyl)-1,3-dithiane facilitate asymmetric hydrogenation of α,β-unsaturated esters .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator